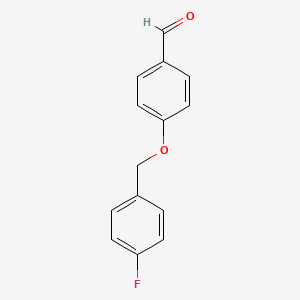

4-(4-Fluorobenzyloxy)benzaldehyde

Description

Properties

IUPAC Name |

4-[(4-fluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGULWBQOCMQNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352864 | |

| Record name | 4-(4-Fluorobenzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56442-17-2 | |

| Record name | 4-[(4-Fluorophenyl)methoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56442-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorobenzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56442-17-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Fluorobenzyloxy)benzaldehyde CAS number 56442-17-2 properties

An In-depth Technical Guide to 4-(4-Fluorobenzyloxy)benzaldehyde

CAS Number: 56442-17-2

This technical guide provides a comprehensive overview of this compound, a versatile organic compound used as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, reactivity, and applications.

Physicochemical Properties

This compound is a high-purity organic compound characterized by a benzaldehyde group linked via an ether bond to a 4-fluorobenzyl group.[1] The presence of the fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1]

| Property | Value | Reference |

| CAS Number | 56442-17-2 | [1][2][3] |

| Molecular Formula | C₁₄H₁₁FO₂ | [1][2] |

| Molecular Weight | 230.23 g/mol | [1][2] |

| IUPAC Name | 4-[(4-fluorophenyl)methoxy]benzaldehyde | [1] |

| Appearance | Beige Powder | [2][4] |

| Melting Point | 96-100 °C | [2] |

| Boiling Point | 370.2 ± 22.0 °C (Predicted) | [2][4] |

| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Storage | Store at ambient or room temperature in a dry, well-ventilated place.[1][3][4][5] |

Synthesis and Experimental Protocols

The primary and most widely utilized method for synthesizing this compound is the Williamson ether synthesis.[1] This classic method involves the O-alkylation of 4-hydroxybenzaldehyde with a 4-fluorobenzyl halide.[1][6]

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a common laboratory-scale synthesis of the title compound.

Reactants and Reagents:

-

4-Hydroxybenzaldehyde

-

4-Fluorobenzyl bromide (or chloride)

-

Potassium carbonate (K₂CO₃) as a base

-

Acetone as the solvent

Procedure:

-

A mixture of 4-hydroxybenzaldehyde, 4-fluorobenzyl bromide, and potassium carbonate is prepared in acetone.[1]

-

The reaction mixture is heated to approximately 60°C under reflux conditions.[1]

-

The reaction is allowed to proceed for several hours, with progress monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and filtered to remove the inorganic salts.[7]

-

The filtrate, containing the product, is concentrated under reduced pressure.

-

The crude product can be purified by column chromatography to yield this compound as a solid.[7]

An alternative approach involves using 4-fluorobenzyl methanesulfonate as the electrophile, which can lead to higher yields and milder reaction conditions due to the mesylate being an excellent leaving group.[1]

Chemical Reactivity and Derivatization

The structure of this compound provides two distinct reactive sites for chemical modification: the aldehyde group and the aromatic rings.[1] The aldehyde moiety is particularly versatile.[1]

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-(4-Fluorobenzyloxy)benzoic acid, using various standard oxidizing agents.[1]

-

Reduction: The aldehyde can be reduced to a primary alcohol, (4-(4-Fluorobenzyloxy)phenyl)methanol, using reducing agents like sodium borohydride.[1]

-

Condensation Reactions: It serves as a key substrate in condensation reactions. A prominent example is the Claisen-Schmidt condensation with a substituted acetophenone to yield chalcones (1,3-diaryl-2-propen-1-ones).[1] These chalcones are precursors for numerous heterocyclic compounds with a wide range of biological activities.[1]

-

Wittig Reaction: The aldehyde can undergo the Wittig reaction to form various alkene derivatives.[1]

-

Reductive Amination: This reaction allows for the formation of amines, a crucial transformation in the synthesis of many pharmaceutical candidates.[1] For instance, it is used in the synthesis of Safinamide through reductive alkylation with L-alaninamide.[6]

Applications in Research and Drug Development

This compound is a valuable intermediate in medicinal chemistry, primarily used as a scaffold for generating libraries of bioactive compounds.[1]

-

Synthesis of Chalcones: Its most prominent application is in the synthesis of chalcones, which are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]

-

Precursor for Pharmaceuticals: The compound is a key intermediate in the synthesis of drugs such as Safinamide and Ralfinamide.[6] Safinamide is a multi-target drug used for treating Parkinson's disease, acting as a monoamine oxidase B (MAO-B) inhibitor and modulator of sodium and calcium channels.[6]

-

Bioactive Compound Scaffolding: The benzaldehyde derivative is used to create various molecular scaffolds for developing novel therapeutic agents.[1] Benzaldehyde derivatives, in general, have been investigated for a range of biological activities, including antifungal and anticancer properties.[8] For example, some benzyloxybenzaldehyde derivatives have been developed as inhibitors of aldehyde dehydrogenase (ALDH), a target in cancer therapy.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use with adequate ventilation.[10][11] Avoid breathing dust and contact with eyes, skin, and clothing.[10] Wash hands thoroughly after handling.[10][11]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Eyes: Flush eyes with plenty of water for at least 15 minutes.[5][10]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5][10]

-

Inhalation: Remove from exposure and move to fresh air immediately.[5][10]

-

Ingestion: Wash mouth out with water.[10] Get medical aid for all exposure routes.[5][10]

-

-

Stability and Storage: The compound is stable under normal temperatures and pressures.[10] Store in a tightly closed container in a cool, dry place.[5][10]

This product is intended for research use only (RUO) and is not for human or veterinary use.[1]

References

- 1. This compound|CAS 56442-17-2 [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 56442-17-2 [amp.chemicalbook.com]

- 4. This compound CAS#: 56442-17-2 [m.chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

- 7. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. aksci.com [aksci.com]

physicochemical properties of 4-(4-Fluorobenzyloxy)benzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Fluorobenzyloxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and common synthetic and analytical methodologies for this compound. This compound, with CAS number 56442-17-2, serves as a valuable building block in organic synthesis, particularly in the development of more complex molecular structures for pharmaceutical and materials science applications.[1] Its structure features a benzaldehyde group linked by an ether bond to a 4-fluorobenzyl group, offering two distinct sites for chemical reactions.[1] This document is intended for researchers, scientists, and professionals in drug development, presenting key data in structured tables and detailing experimental protocols.

Physicochemical Properties

This compound is a white to pale cream or beige powder at room temperature.[2][3] It is important to store the compound in an inert atmosphere at room temperature.[2][4] The aldehyde group is susceptible to oxidation, potentially forming the corresponding carboxylic acid if not stored properly.[1][5]

The core physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁FO₂ | [2][3][4][6][7] |

| Molecular Weight | 230.23 g/mol | [2][4][6][7] |

| CAS Number | 56442-17-2 | [2][3][4][6] |

| Appearance | White to pale cream powder | [3] |

| Melting Point | 95.0-101.0 °C | [3][4][6] |

| Boiling Point | 370.2 ± 22.0 °C (Predicted) | [2][4][6] |

| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [2][4][6] |

| IUPAC Name | 4-[(4-fluorophenyl)methoxy]benzaldehyde | [1][3] |

| SMILES | FC1=CC=C(COC2=CC=C(C=O)C=C2)C=C1 | [3] |

| InChI Key | QGULWBQOCMQNFD-UHFFFAOYSA-N | [3] |

Spectral Data

| Spectroscopy | Description |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 9.9 ppm), aromatic protons on both benzene rings, and a singlet for the methylene (-CH₂-) bridge protons. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde (around 190 ppm), aromatic carbons, and the methylene bridge carbon. |

| IR Spectroscopy | Key infrared absorption bands would include a strong C=O stretch for the aldehyde (around 1700 cm⁻¹), C-O-C stretching for the ether linkage, and C-H stretching for the aromatic and aldehydic groups. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M+) at m/z 230.23. Characteristic fragmentation patterns would involve the loss of the formyl radical (-CHO) and cleavage at the ether linkage. |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A common and effective method for synthesizing this compound is the Williamson ether synthesis.[1][9] This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a 4-fluorobenzyl halide.[9]

Reactants:

-

4-Hydroxybenzaldehyde

-

4-Fluorobenzyl chloride (or bromide)

-

A weak base (e.g., Potassium carbonate, Sodium hydroxide)[9][10]

Procedure:

-

Dissolve 4-hydroxybenzaldehyde and the base (e.g., NaOH) in a suitable solvent like ethanol in a round-bottom flask.[9]

-

Add 4-fluorobenzyl chloride to the solution under a nitrogen atmosphere while stirring.[9]

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours).[9] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[11]

-

After the reaction is complete, cool the mixture to room temperature.[5][12]

-

Filter the mixture to remove any inorganic salts.[5][10][12]

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[10]

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound as a solid.[5][10][12][13]

Characterization Workflow

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

Procedure:

-

Melting Point Determination: Measure the melting point of the purified solid and compare it to the literature value (95-101 °C).[3][4] A sharp melting range close to the literature value indicates high purity.

-

Infrared (IR) Spectroscopy: Acquire an IR spectrum of the product. Confirm the presence of key functional groups by identifying the characteristic absorption bands for the aldehyde C=O stretch, aromatic C=C bonds, and the C-O-C ether linkage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample in a deuterated solvent (e.g., CDCl₃) and run ¹H NMR and ¹³C NMR spectra.

-

In the ¹H NMR spectrum, integrate the signals to confirm the proton count for each distinct environment.

-

In the ¹³C NMR spectrum, confirm the number of unique carbon environments.

-

-

Mass Spectrometry (MS):

-

Purity Assay (Gas Chromatography - GC): An assay by Gas Chromatography can be performed to determine the purity of the final product, which is typically expected to be ≥96.0%.[3]

Diagrams and Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes described above.

Caption: Synthesis via Williamson Ether Synthesis.

Caption: Analytical workflow for product confirmation.

References

- 1. This compound|CAS 56442-17-2 [benchchem.com]

- 2. This compound CAS#: 56442-17-2 [m.chemicalbook.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 56442-17-2 [amp.chemicalbook.com]

- 5. 4-(3-fluoro-benzyloxy)-benzaldehyde | 66742-57-2 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 56442-17-2 [chemicalbook.com]

- 8. This compound(56442-17-2) 1H NMR spectrum [chemicalbook.com]

- 9. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

- 10. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

4-(4-Fluorobenzyloxy)benzaldehyde molecular structure and weight

An In-depth Technical Guide to 4-(4-Fluorobenzyloxy)benzaldehyde

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly for pharmaceutical and materials science research. This document outlines its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

Molecular Structure and Properties

This compound, with the CAS number 56442-17-2, is an aromatic compound featuring a benzaldehyde moiety connected to a 4-fluorobenzyl group through an ether linkage.[1] This structure offers two primary sites for chemical reactions: the aldehyde group, which can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, and the fluorinated aromatic ring, which can influence the molecule's electronic properties, lipophilicity, and metabolic stability.[1] These characteristics make it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates and heterocyclic compounds.[1]

The molecular formula of this compound is C₁₄H₁₁FO₂, and it has a molecular weight of approximately 230.23 g/mol .[2][3]

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁FO₂ | [1][2][4] |

| Molecular Weight | 230.23 g/mol | [2][3][5] |

| CAS Number | 56442-17-2 | [1][2][4] |

| Appearance | Beige Powder | [4][5] |

| Melting Point | 96-100 °C | [4][5] |

| Boiling Point (Predicted) | 370.2 ± 22.0 °C | [4][5] |

| Density (Predicted) | 1.211 ± 0.06 g/cm³ | [4][5] |

Synthesis of this compound

The most common method for synthesizing this compound is through a Williamson ether synthesis.[1] This involves the reaction of 4-hydroxybenzaldehyde with a 4-fluorobenzyl halide (such as 4-fluorobenzyl bromide or chloride) in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established methods for similar compounds and provides a general procedure for the synthesis of this compound.[6][7]

Materials:

-

4-Hydroxybenzaldehyde

-

4-Fluorobenzyl bromide (or chloride)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (or Ethanol)

-

Ethyl acetate (EtOAc)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add 4-hydroxybenzaldehyde, anhydrous potassium carbonate, and acetone.

-

Stir the mixture at room temperature for approximately 15-20 minutes to ensure proper mixing.

-

Add 4-fluorobenzyl bromide to the reaction mixture.

-

Attach a reflux condenser to the flask and heat the mixture to reflux (around 60°C for acetone) with continuous stirring.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-14 hours.[6][7]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash the residue with ethyl acetate.[7]

-

Combine the filtrate and the washings, and remove the solvent using a rotary evaporator.[7]

-

Dissolve the resulting crude product in ethyl acetate or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium chloride solution.[7]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography to obtain a white to beige solid.[6]

Visualizing the Synthesis Pathway

The following diagram illustrates the Williamson ether synthesis of this compound.

Caption: Williamson ether synthesis of this compound.

References

- 1. This compound|CAS 56442-17-2 [benchchem.com]

- 2. This compound | 56442-17-2 [chemicalbook.com]

- 3. This compound CAS#: 56442-17-2 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 56442-17-2 [amp.chemicalbook.com]

- 6. 4-(3-fluoro-benzyloxy)-benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-(4-Fluorobenzyloxy)benzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(4-Fluorobenzyloxy)benzaldehyde in various organic solvents. The information is curated for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide synthesizes qualitative information inferred from synthetic and purification procedures, and presents a generalized experimental protocol for determining solubility.

Core Concepts and Qualitative Solubility Summary

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its solubility is a critical parameter for reaction kinetics, purification, and formulation. While specific quantitative data is scarce, a qualitative understanding of its solubility can be derived from various chemical processes where it is used.

Based on information from synthetic procedures and purification methods, the solubility of this compound can be summarized as follows:

| Solvent Class | Specific Solvents | Solubility Remarks |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Generally good solubility. Acetone and acetonitrile are noted as effective solvents for synthesis, indicating good dissolution of the compound.[1] DMF and DMSO are also mentioned as suitable for related synthetic reactions.[1] |

| Polar Protic Solvents | Ethanol | Soluble. Ethanol has been used as a solvent for reactions involving this compound.[1] However, in some synthetic contexts, its use may lead to lower yields, which could be a factor of its reactivity rather than solely its solubility.[1] It is also a common solvent for recrystallization of similar organic compounds. |

| Ethers | Diisopropyl ether | Sparingly soluble at room temperature, but solubility increases significantly with temperature. It is mentioned as a solvent for recrystallization, where the compound is dissolved in hot diisopropyl ether and then crystallizes upon cooling. |

| Aromatic Hydrocarbons | Toluene | Soluble, particularly at elevated temperatures. Toluene is used in industrial processes, sometimes in combination with DMF under azeotropic reflux conditions for synthesis.[1] This indicates that this compound is soluble in hot toluene. |

| Alkanes | Cyclohexane, Hexane | Likely sparingly soluble or insoluble at room temperature. These nonpolar solvents are mentioned in the context of recrystallization and chromatography as anti-solvents or for washing, suggesting low solubility. For instance, a mixture of hexane and a more polar solvent like ethyl acetate is used for column chromatography, where the compound's elution is controlled by the polarity of the solvent mixture.[1] |

| Esters | Ethyl Acetate | Good solubility. Ethyl acetate is mentioned as a component of the mobile phase in column chromatography for the purification of this compound, which implies that the compound is soluble in it.[1] |

Experimental Protocol for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer (if using spectroscopic method)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved solid particles. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the dried solid is achieved.

-

Calculate the mass of the dissolved solid.

-

The solubility can be expressed in g/100 mL or mol/L.

-

-

Spectroscopic Method (e.g., UV-Vis):

-

If the compound has a suitable chromophore, create a calibration curve by preparing a series of standard solutions of known concentrations and measuring their absorbance at a specific wavelength (λmax).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted solution and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking the dilution factor into account.

-

-

Data Presentation:

The obtained quantitative data should be summarized in a table for easy comparison:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Acetone | 25 | Experimental Value | Calculated Value |

| e.g., Ethanol | 25 | Experimental Value | Calculated Value |

| ... | ... | ... | ... |

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in readily available literature, a qualitative understanding derived from its synthetic and purification processes provides valuable guidance for its use in research and development. For precise applications, it is recommended that researchers determine the solubility experimentally using standardized methods, such as the one outlined in this guide. This will ensure accurate control over reaction conditions, purification efficiency, and formulation development.

References

Navigating the Safe Handling of 4-(4-Fluorobenzyloxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 4-(4-Fluorobenzyloxy)benzaldehyde (CAS No. 56442-17-2). The information is compiled and presented to ensure safe laboratory practices and to mitigate potential hazards associated with the handling, storage, and disposal of this compound.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its safe handling. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C14H11FO2 | [1][2][3][4] |

| Molecular Weight | 230.23 g/mol | [1][2][3][4] |

| Appearance | Powder, Beige to White/Almost White Crystal | [1][2][3][4] |

| Melting Point | 96-100 °C | [1][2] |

| Boiling Point | 370.2 ± 22.0 °C (Predicted) | [1][2][3] |

| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [1][2][3] |

Section 2: Hazard Identification and Classification

This compound is classified as an irritant.[2][3] The primary hazards are associated with skin, eye, and respiratory tract irritation.[2][5]

GHS Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling protocols section.

Section 3: Safe Handling and Experimental Protocols

Adherence to strict safety protocols is crucial when working with this compound. The following sections detail the necessary precautions and personal protective equipment (PPE).

Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure.

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.[5][6]

-

Eyewash and Safety Shower: Facilities storing or utilizing this material must be equipped with an accessible eyewash station and a safety shower.[5][7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection:

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[5]

General Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for Safe Handling of this compound.

Specific Handling Precautions

-

Avoid contact with eyes, skin, and clothing.[5]

-

Avoid breathing dust.[5]

-

Avoid generating dusty conditions.[5]

-

Remove and wash contaminated clothing before reuse.[5]

-

Keep away from strong oxidizing agents and strong bases.[5]

-

Avoid excess heat and dust generation.[5]

Section 4: First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following diagram outlines the recommended first aid procedures.

Caption: First Aid Procedures for Exposure.

Section 5: Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 3.2.[5]

-

Spill Containment: Vacuum or sweep up the material and place it into a suitable disposal container.[5]

-

Ventilation: Ensure adequate ventilation.[5]

-

Dust Prevention: Avoid generating dusty conditions.[5]

Section 6: Firefighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment.[8]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[5][8]

-

Protective Equipment: Firefighters should wear appropriate protective equipment.[8]

Section 7: Storage and Disposal

-

Storage: Store in a cool, dry place in a tightly closed container.[5] The compound is sensitive to air and should be stored under an inert atmosphere at room temperature.[2][3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[6]

Section 8: Toxicological Information

-

LD50/LC50: Not available.[5]

-

Carcinogenicity: Not listed by ACGIH, IARC, NTP, or CA Prop 65.[5]

-

Target Organs: No data found.[5]

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier for the most current and detailed information.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 56442-17-2 [amp.chemicalbook.com]

- 3. This compound CAS#: 56442-17-2 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. aksci.com [aksci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Commercial Sourcing and Technical Guide for High-Purity 4-(4-Fluorobenzyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of high-purity 4-(4-Fluorobenzyloxy)benzaldehyde. This key chemical intermediate is of significant interest to researchers in medicinal chemistry and drug development due to its utility in synthesizing a variety of biologically active molecules.

Commercial Suppliers and Product Specifications

High-purity this compound is available from a range of commercial chemical suppliers. The quality and purity of the compound are critical for its successful application in sensitive research and development settings. Below is a summary of offerings from notable suppliers.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Additional Notes |

| Matrix Scientific | This compound | 56442-17-2 | Not specified | C₁₄H₁₁FO₂ | 230.24 | Melting point: 99-100°C.[1] |

| Thermo Scientific | This compound, 97% | 56442-17-2 | ≥96.0% (GC) | C₁₄H₁₁FO₂ | 230.24 | White to pale cream powder. |

| Sigma-Aldrich | This compound | 56442-17-2 | Not specified | C₁₄H₁₁FO₂ | 230.24 | Available through Atlantic Research Chemicals Ltd. |

Synthesis and Purification Protocols

The most common and established method for the synthesis of this compound is the Williamson ether synthesis.[1] This method involves the reaction of 4-hydroxybenzaldehyde with a 4-fluorobenzyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for similar benzaldehyde derivatives.

Materials:

-

4-Hydroxybenzaldehyde

-

4-Fluorobenzyl bromide (or chloride)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add 4-fluorobenzyl bromide (1.0-1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux (around 60°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and any inorganic salts.

-

Wash the solid residue with a small amount of acetone and combine the filtrates.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude product in ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification by Recrystallization

High purity is often achieved through recrystallization of the crude product.

Materials:

-

Crude this compound

-

Ethanol or a mixture of ethyl acetate and hexane

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before hot filtration.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum to obtain high-purity this compound.

Application in Drug Discovery: Synthesis of PPARα Agonists

This compound serves as a crucial building block in the synthesis of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation, making it an important target for the treatment of dyslipidemia and related cardiovascular diseases, as well as retinal disorders.[2]

The following diagram illustrates a general experimental workflow for the synthesis of a PPARα agonist starting from this compound.

The PPARα Signaling Pathway

The activation of PPARα by an agonist initiates a cascade of events leading to the regulation of target gene expression. This signaling pathway is central to the therapeutic effects of PPARα agonists.

References

The Pivotal Role of 4-(4-Fluorobenzyloxy)benzaldehyde in Modern Medicinal Chemistry: A Technical Guide

Introduction: 4-(4-Fluorobenzyloxy)benzaldehyde is a versatile aromatic aldehyde that has emerged as a crucial building block in the synthesis of novel therapeutic agents. Its unique structural features—a reactive aldehyde group and a fluorinated benzyloxy moiety—offer medicinal chemists a powerful scaffold for designing molecules with enhanced pharmacological properties. The aldehyde functionality serves as a versatile anchor for a variety of chemical transformations, leading to a diverse array of bioactive molecules. The presence of a fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a highly sought-after feature in drug design. This technical guide delves into the synthesis, applications, and biological significance of this compound in medicinal chemistry, presenting key quantitative data for its derivatives, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound is a solid organic compound with the following properties:

| Property | Value | Reference |

| CAS Number | 56442-17-2 | [1] |

| Molecular Formula | C₁₄H₁₁FO₂ | [2] |

| Molecular Weight | 230.24 g/mol | [2] |

| Appearance | Beige Powder | [3] |

| Melting Point | 96-100 °C | [3] |

| Boiling Point (Predicted) | 370.2 ± 22.0 °C | [3] |

| Density (Predicted) | 1.211 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in organic solvents like DMSO and ethanol. | |

| Storage | Inert atmosphere, Room Temperature | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with a 4-fluorobenzyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-Hydroxybenzaldehyde

-

4-Fluorobenzyl bromide (or chloride)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone in a round-bottom flask, add potassium carbonate (1.5 - 2.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add 4-fluorobenzyl bromide (1.1 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux (around 60°C) with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-8 hours.

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Wash the solid residue with acetone.

-

Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound as a beige solid.

Caption: Williamson Ether Synthesis Workflow.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various classes of bioactive compounds.

Chalcone Derivatives

Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone. Derivatives of this compound are precursors to chalcones with potential anticancer, anti-inflammatory, and antimicrobial activities.

Materials:

-

This compound

-

A substituted acetophenone

-

Ethanol

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Stirring apparatus

Procedure:

-

Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol in a flask.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of NaOH or KOH with constant stirring.

-

Allow the reaction to stir at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude chalcone can be purified by recrystallization.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Chalcone with 4-methoxy substitution | MCF-7 (Breast) | 3.44 ± 0.19 | [4] |

| Chalcone with 4-methoxy substitution | HepG2 (Liver) | 4.64 ± 0.23 | [4] |

| Chalcone with 4-methoxy substitution | HCT116 (Colon) | 6.31 ± 0.27 | [4] |

| α-Fluorinated chalcone derivative (4c) | HeLa (Cervical) | 0.025 | [5] |

| α-Fluorinated chalcone derivative (4c) | U937 (Leukemia) | 0.025 | [5] |

These values suggest that chalcones incorporating the benzyloxybenzaldehyde scaffold are promising candidates for anticancer drug development.

Schiff Base Derivatives

The reaction of this compound with primary amines yields Schiff bases, which are known to possess a wide range of biological activities, including antimicrobial and antifungal properties.

Materials:

-

This compound

-

A primary amine (e.g., aniline or a substituted aniline)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask with reflux condenser

Procedure:

-

Dissolve an equimolar amount of this compound and a primary amine in absolute ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

Specific MIC values for Schiff bases derived directly from this compound are limited in the available literature. However, data from similar benzaldehyde-derived Schiff bases indicate their potential as antimicrobial agents.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Benzaldehyde-derived Schiff base (PC1) | Escherichia coli | 62.5 | [6] |

| Benzaldehyde-derived Schiff base (PC1) | Staphylococcus aureus | 62.5 | [6] |

| Anisaldehyde-derived Schiff base (PC2) | Staphylococcus aureus | 62.5 | [6] |

| Anisaldehyde-derived Schiff base (PC2) | Candida albicans | 62.5 | [6] |

| Salicylaldehyde-derived Schiff base | S. aureus (biofilm producer) | 24-49 | [7] |

-

Prepare a stock solution of the synthesized Schiff base in DMSO.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing nutrient broth.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 10⁵ CFU/mL).

-

Include positive controls (microorganism with no compound) and negative controls (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. This compound can be used to synthesize 2-substituted quinazolin-4(3H)-ones.

Materials:

-

This compound

-

2-Aminobenzamide

-

Ethanol or another suitable solvent

-

Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

-

Oxidizing agent (e.g., I₂, H₂O₂)

Procedure:

-

A mixture of this compound (1.0 eq) and 2-aminobenzamide (1.0 eq) is refluxed in a suitable solvent in the presence of a catalyst. This initially forms a 2,3-dihydroquinazolin-4(3H)-one intermediate.[9]

-

The intermediate is then oxidized to the corresponding quinazolin-4(3H)-one using an oxidizing agent.[10]

-

The reaction mixture is cooled, and the precipitated product is filtered, washed, and purified by recrystallization.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| 2-Thioxoquinazolin-4-one derivative (21) | HeLa (Cervical) | 1.85 | [4] |

| 2-Thioxoquinazolin-4-one derivative (21) | MDA-MB231 (Breast) | 2.12 | [4] |

| 2-Thioxoquinazolin-4-one derivative (22) | HeLa (Cervical) | 2.81 | [4] |

| 2-Thioxoquinazolin-4-one derivative (22) | MDA-MB231 (Breast) | 2.64 | [4] |

Precursor to Approved Drugs

This compound and its isomers are key intermediates in the synthesis of several pharmaceuticals, most notably Safinamide.

Safinamide: An anticonvulsant and anti-Parkinson's disease drug that acts as a selective and reversible monoamine oxidase B (MAO-B) inhibitor. The synthesis involves the reductive amination of 4-(3-fluorobenzyloxy)benzaldehyde (a positional isomer) with L-alaninamide.

Signaling Pathways and Mechanisms of Action

The derivatives of this compound exert their biological effects by modulating various signaling pathways.

Inhibition of Monoamine Oxidase B (MAO-B)

Derivatives, particularly chalcones, have been identified as potent inhibitors of MAO-B. MAO-B is a key enzyme in the degradation of dopamine. By inhibiting MAO-B, these compounds can increase the levels of dopamine in the brain, which is a therapeutic strategy for Parkinson's disease.

Caption: MAO-B Inhibition by Chalcone Derivatives.

Potential Inhibition of Aldehyde Dehydrogenase (ALDH)

Structurally related benzyloxybenzaldehyde derivatives have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform. ALDH1A3 is overexpressed in various cancers and is associated with cancer stem cells and chemoresistance. Inhibition of ALDH1A3 can disrupt retinoic acid signaling, which is crucial for the proliferation and survival of these cancer stem cells.

Caption: ALDH1A3 Signaling Pathway Inhibition.

General Experimental Workflow

The development of new therapeutic agents from this compound generally follows a structured workflow from synthesis to biological evaluation.

Caption: Drug Discovery Workflow.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the reactive nature of its aldehyde group allow for the creation of a wide array of derivatives, including chalcones, Schiff bases, and quinazolinones. The strategic incorporation of the fluorobenzyloxy moiety often imparts favorable pharmacokinetic and pharmacodynamic properties to the final compounds. Derivatives have demonstrated significant potential as anticancer, antimicrobial, and neuroprotective agents by targeting key biological pathways. Future research focused on synthesizing and evaluating novel derivatives of this compound holds considerable promise for the discovery of new and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinone synthesis [organic-chemistry.org]

- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 8. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ghru.edu.af [ghru.edu.af]

- 10. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions [html.rhhz.net]

introduction to the Williamson ether synthesis for aryl ethers

An In-depth Technical Guide to the Williamson Ether Synthesis for Aryl Ethers

Introduction

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is a cornerstone of organic chemistry for the formation of the ether linkage.[1][2] The reaction typically involves the S_N2 reaction between an alkoxide ion and a primary alkyl halide.[1][2] For researchers and professionals in drug development, this synthesis provides a fundamental route to both symmetrical and asymmetrical ethers, which are common motifs in pharmaceuticals. This guide offers a technical overview of the Williamson ether synthesis as it applies to the formation of aryl ethers, detailing its mechanism, scope, limitations, and the modern catalytic alternatives that have expanded the synthetic chemist's toolkit. While the classical approach is highly effective for alkyl aryl ethers, the synthesis of diaryl ethers requires alternative strategies due to the inertness of aryl halides to S_N2 reactions.[3][4]

The Classical Williamson Synthesis: Alkyl Aryl Ethers

The traditional Williamson synthesis is proficient at creating alkyl aryl ethers. The strategy involves the reaction of a phenoxide nucleophile with an alkyl electrophile. The phenoxide is typically generated in situ by treating a phenol with a suitable base.[5]

Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[1] A phenoxide ion, acting as the nucleophile, performs a backside attack on the electrophilic carbon of an alkyl halide or another substrate with a good leaving group (e.g., a tosylate).[1][4] This concerted step involves the simultaneous formation of the C-O ether bond and cleavage of the C-leaving group bond.[2]

Caption: S_N2 mechanism for the Williamson synthesis of an alkyl aryl ether.

Scope and Limitations

The success of the Williamson synthesis for aryl ethers is highly dependent on the nature of the alkylating agent.

-

Alkyl Halide : The reaction works best with methyl and primary alkyl halides.[4] Secondary alkyl halides can also be used, but they are prone to a competing E2 elimination reaction, which leads to the formation of an alkene byproduct, especially when using a sterically hindered or strong base.[2][4] Tertiary alkyl halides are unsuitable as they almost exclusively yield elimination products.[2][4]

-

Aryl Halide : Unactivated aryl halides cannot be used as the electrophile in a classical Williamson synthesis. The sp²-hybridized carbon of the aryl halide and the steric hindrance of the aromatic ring prevent the backside attack required for an S_N2 reaction.[4][5]

-

Base and Solvent : For the synthesis of aryl ethers, relatively mild bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient to deprotonate the acidic phenol.[5] The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, which solvate the cation but not the nucleophile, thus increasing its reactivity.[2][6]

Experimental Protocol: Synthesis of Phenacetin from Acetaminophen

A classic laboratory example of the Williamson synthesis for an alkyl aryl ether is the conversion of acetaminophen (p-acetamidophenol) to phenacetin. In this reaction, the phenolic hydroxyl group of acetaminophen is deprotonated by a base, and the resulting phenoxide is ethylated.[7]

Caption: Experimental workflow for the synthesis of phenacetin.

Detailed Methodology

The following protocol is a representative procedure based on common laboratory practices.[7][8]

-

Reaction Setup : To a round-bottom flask containing a magnetic stir bar, add acetaminophen (1.0 eq), finely pulverized potassium carbonate (e.g., 1.5 eq), and a suitable solvent such as 2-butanone or acetone.[7][8]

-

Addition of Reagents : Add the alkylating agent, ethyl iodide (e.g., 1.2 eq), to the mixture.

-

Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux for approximately one hour.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

-

Workup : After cooling to room temperature, the solid potassium carbonate is removed by filtration. The solvent is then typically removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether) and washed with an aqueous base (e.g., 5% NaOH) to remove any unreacted acetaminophen, followed by a brine wash.[7]

-

Isolation and Purification : The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or CaCl₂), filtered, and the solvent is evaporated to yield the crude phenacetin.[7]

-

Recrystallization : The crude product is purified by recrystallization, often from a mixed solvent system like ethanol-water or by dissolving in a minimum amount of hot ethyl acetate followed by the addition of hot hexane until cloudy.[8][9]

-

Characterization : The final product's identity and purity are confirmed by determining its melting point and acquiring spectroscopic data (IR, NMR).[6][7]

| Component | Function | Example Reagent/Condition |

| Starting Material | Phenolic Substrate | Acetaminophen (p-hydroxyacetanilide) |

| Alkylating Agent | Electrophile | Ethyl Iodide (CH₃CH₂I) |

| Base | Deprotonates Phenol | Potassium Carbonate (K₂CO₃) |

| Solvent | Reaction Medium | 2-Butanone (Methyl Ethyl Ketone) |

| Temperature | Reaction Condition | Reflux (~80 °C) |

| Time | Reaction Duration | 1 hour |

Table 1: Summary of reagents and conditions for the Williamson synthesis of phenacetin.[7]

Modern Alternatives for Aryl Ether Synthesis

The inability of the classical Williamson synthesis to form C(aryl)-O bonds from aryl halides necessitated the development of alternative, metal-catalyzed methods. These are essential for the synthesis of diaryl ethers and for coupling more complex or sterically hindered partners.

Caption: Synthetic strategies for different classes of aryl ethers.

Ullmann Condensation

The Ullmann condensation is a classical method for synthesizing diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[10][11] Traditional conditions are often harsh, requiring high temperatures (frequently >200 °C) and stoichiometric amounts of copper or copper salts in polar, high-boiling solvents like DMF or nitrobenzene.[10] The aryl halide is typically activated by electron-withdrawing groups.[10] Modern variations have been developed that use soluble copper catalysts and ligands, allowing for milder reaction conditions.[10]

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination reaction has been successfully adapted for C-O bond formation, providing a powerful and versatile palladium-catalyzed method for synthesizing both alkyl aryl and diaryl ethers.[12][13] This cross-coupling reaction offers significant advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and greater functional group tolerance.[12][13] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the alcohol or phenol, and finally, reductive elimination to yield the ether product and regenerate the catalyst.[12][14]

| Entry | Method | Reactants | Conditions | Yield (%) | Reference |

| 1 | Williamson | Acetaminophen + Ethyl Iodide | K₂CO₃, 2-butanone, reflux | ~50-95% | [2] |

| 2 | Ullmann | p-Chloronitrobenzene + Phenol | KOH, Cu catalyst, high temp. | Not specified | [10] |

| 3 | Buchwald-Hartwig | 4-Bromotoluene + Phenol | Pd₂(dba)₃, ligand, NaH, toluene, 100°C | 98% | [15] |

| 4 | Catalytic WES | Phenol + Methanol | Alkali metal benzoate, 320°C | Up to 99% (selectivity) | [16] |

Table 2: Representative yields for various aryl ether synthesis methods. Yields are highly substrate and condition dependent.

Conclusion

The Williamson ether synthesis remains a simple and reliable method for preparing alkyl aryl ethers from phenols and primary alkyl halides. Its straightforward S_N2 mechanism and operational simplicity make it a valuable tool for both academic research and industrial applications. However, its limitations, particularly its inability to form ethers from unactivated aryl halides, have driven the development of powerful transition metal-catalyzed cross-coupling reactions. The Ullmann condensation and, more significantly, the Buchwald-Hartwig C-O coupling reaction have become indispensable methods for the synthesis of diaryl ethers and other challenging aryl ether targets. For the modern synthetic chemist, a comprehensive understanding of both the classical Williamson pathway and these modern catalytic alternatives is essential for the strategic design and efficient execution of aryl ether synthesis.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthesis Preparation of Phenacetin from Acetaminophen | Hunter College CUNY - Edubirdie [edubirdie.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. studylib.net [studylib.net]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]

- 15. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

Spectroscopic and Spectrometric Characterization of 4-(4-Fluorobenzyloxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the compound 4-(4-Fluorobenzyloxy)benzaldehyde (CAS No. 56442-17-2). Given the utility of this compound as a building block in medicinal chemistry and materials science, a thorough understanding of its analytical profile is essential for its synthesis, characterization, and application.[1] This document presents predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), based on the analysis of structurally similar compounds. Detailed experimental protocols for obtaining this data are also provided.

The molecular structure of this compound consists of a benzaldehyde moiety connected to a 4-fluorobenzyl group through an ether linkage. Its molecular formula is C₁₄H₁₁FO₂, with a molecular weight of 230.24 g/mol .[1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic and spectrometric data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to related compounds such as 4-fluorobenzaldehyde, 4-benzyloxybenzaldehyde, and other substituted benzaldehyde derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.88 | s | 1H | Aldehyde proton (-CHO) |

| ~7.85 | d | 2H | Aromatic protons ortho to -CHO |

| ~7.40 | m | 2H | Aromatic protons of the 4-fluorobenzyl group ortho to -CH₂- |

| ~7.10 | m | 2H | Aromatic protons of the 4-fluorobenzyl group meta to -CH₂- |

| ~7.05 | d | 2H | Aromatic protons meta to -CHO |

| ~5.10 | s | 2H | Methylene protons (-O-CH₂-) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190.7 | Aldehyde carbon (C=O) |

| ~164.0 (d) | Aromatic carbon of the 4-fluorobenzyl group attached to fluorine |

| ~163.5 | Aromatic carbon attached to the ether oxygen |

| ~132.0 | Aromatic carbons ortho to the -CHO group |

| ~131.5 (d) | Quaternary aromatic carbon of the 4-fluorobenzyl group |

| ~130.0 (d) | Aromatic carbons of the 4-fluorobenzyl group ortho to the -CH₂- group |

| ~129.5 | Quaternary aromatic carbon of the benzaldehyde ring |

| ~115.5 (d) | Aromatic carbons of the 4-fluorobenzyl group meta to the -CH₂- group |

| ~115.0 | Aromatic carbons meta to the -CHO group |

| ~70.0 | Methylene carbon (-O-CH₂-) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1580, ~1500 | Medium-Strong | Aromatic C=C stretches |

| ~1250 | Strong | Aryl-O-CH₂ stretch (asymmetric) |

| ~1170 | Strong | C-F stretch |

| ~1040 | Medium | Aryl-O-CH₂ stretch (symmetric) |

| ~830 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 230 | 40 | [M]⁺ (Molecular ion) |

| 229 | 20 | [M-H]⁺ |

| 109 | 100 | [C₇H₆F]⁺ (Fluorotropylium ion - base peak) |

| 121 | 30 | [C₇H₅O₂]⁺ |

| 95 | 15 | [C₆H₄F]⁺ |

| 77 | 10 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic and spectrometric data are provided below. These represent standard operating procedures and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy :

-

Instrument : 500 MHz NMR Spectrometer.

-

Pulse Program : Standard single-pulse sequence.

-

Acquisition Parameters :

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

Processing : Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Spectroscopy :

-

Instrument : 125 MHz NMR Spectrometer.

-

Pulse Program : Standard proton-decoupled pulse sequence (e.g., zgpg30).[2]

-

Acquisition Parameters :

-

Processing : Apply a line broadening of 1-2 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts relative to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.

-

For a KBr pellet, mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a transparent pellet.

-

-

Data Acquisition :

-

Instrument : Fourier-Transform Infrared (FTIR) Spectrometer.

-

Parameters :

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) prior to running the sample spectrum. The final spectrum is reported in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[3] Inject 1 µL into the GC.

-

For direct infusion, dissolve the sample in a suitable solvent and introduce it into the ion source via a syringe pump.

-

-

GC-MS Conditions :[3]

-

Gas Chromatograph :

-

Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector: Split/splitless, operated in splitless mode at 250°C.

-

Oven Program: Initial temperature of 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

Mass Spectrometer :

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: m/z 40-450.

-

-

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic and spectrometric analysis of a synthetic organic compound like this compound.

References

potential biological activities of 4-(4-Fluorobenzyloxy)benzaldehyde derivatives

An In-depth Technical Guide on the Potential Biological Activities of 4-(4-Fluorobenzyloxy)benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

The versatile organic compound this compound serves as a crucial building block in medicinal chemistry for constructing complex molecular architectures.[1] Its structure, featuring a benzaldehyde group linked by an ether bond to a 4-fluorobenzyl group, offers two distinct sites for chemical modification.[1] The aldehyde group is a key handle for reactions like condensations and reductive aminations, while the fluorine atom on the benzyl ring can enhance critical drug design parameters such as electronic properties, lipophilicity, and metabolic stability.[1][2] This guide explores the significant biological activities of derivatives synthesized from this scaffold, focusing on their anticancer, neuroprotective, and antimicrobial potential.

Key Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant promise in several therapeutic areas, primarily due to the strategic incorporation of the fluorobenzyl moiety which can improve metabolic stability, binding affinity, and lipophilicity of drug candidates.[3]

Anticancer Activity

A significant area of research has been the development of benzyloxybenzaldehyde derivatives as inhibitors of Aldehyde Dehydrogenase (ALDH), particularly the ALDH1A3 isoform, which is overexpressed in various cancers and linked to cancer stem cells and chemoresistance.[3] Additionally, various derivatives have been evaluated for their cytotoxic effects on different cancer cell lines.

Table 1: Anticancer and ALDH Inhibitory Activities of Benzyloxybenzaldehyde Derivatives

| Compound ID/Class | Target/Cell Line | Assay Type | Result (IC₅₀) | Reference |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde (29) | HL-60 (Human leukemia) | Cytotoxicity | Most potent of series (activity at 1-10 µM) | [4] |

| Other Benzyloxybenzaldehyde derivatives (17, 26-28, 30, 31) | HL-60 (Human leukemia) | Cytotoxicity | Significant activity at 1-10 µM | [4] |

| Pyrrole derivative 19 | MGC 80-3, HCT-116, CHO | MTT Assay | 1.0 - 1.7 µM | [5] |

| Pyrrole derivative 21 | HepG2, DU145, CT-26 | MTT Assay | 0.5 - 0.9 µM | [5] |

| Pyrrole derivative 15 | A549 (Lung cancer) | MTT Assay | 3.6 µM | [5] |

| Benzofuran-triazole analogue 6u | A-549 (Lung cancer) | MTT Assay | 40.42 ± 3.42 nM | [6] |

| Benzofuran-triazole analogue 6u | HeLa (Cervical cancer) | MTT Assay | 29.12 ± 1.69 nM | [6] |

| DEAB Analogue 14 | ALDH1A3 | Biochemical Assay | 0.63 µM | [7] |

| DEAB Analogue 18 | ALDH3A1 | Biochemical Assay | Potent Inhibitor | [7] |

Neuroprotective Activity via Monoamine Oxidase (MAO) Inhibition

Inhibition of monoamine oxidase-B (MAO-B) is a critical strategy for treating Parkinson's disease (PD) as it slows the breakdown of dopamine.[8][9] Chalcones and isatin-based derivatives incorporating the fluorobenzyloxy moiety have been identified as potent and selective MAO-B inhibitors.[8][10]

Table 2: MAO Inhibitory Activities of Fluorobenzyloxy Derivatives

| Compound ID | Target | Result (IC₅₀) | Selectivity Index (SI) for MAO-B | Reference |

| FBZ13 (Chalcone) | MAO-B | 0.0053 µM | High | [8][9] |

| FBZ6 (Chalcone) | MAO-B | 0.023 µM | High | [8][9] |

| ISB1 (Isatin-based) | MAO-B | 0.124 ± 0.007 µM | 55.03 | [10] |

| ISFB1 (Isatin-based) | MAO-B | 0.135 ± 0.002 µM | - | [10] |

| ISFB1 (Isatin-based) | MAO-A | 0.678 ± 0.006 µM | - | [10] |

Antimicrobial and Antifungal Activity

Benzaldehyde and its derivatives are known for their broad-spectrum antimicrobial properties, acting as bactericides and fungicides.[11][12] Their mechanism often involves disrupting the cell membrane, leading to the release of intracellular components.[12] Fluorobenzoylthiosemicarbazides, derived from related precursors, have shown notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[13]

Table 3: Antimicrobial Activities of Benzaldehyde and Related Derivatives

| Compound ID/Class | Target Organism | Result (MIC) | Reference |

| 15a, 15b, 16b (Fluorobenzoylthiosemicarbazides) | MRSA, S. aureus clinical isolates | 7.82 - 31.25 µg/mL | [13] |

| Dihydroauroglaucin (Prenylated Benzaldehyde) | Escherichia coli, Streptococcus mutans | 1.95 µg/mL | [14] |

| Dihydroauroglaucin (Prenylated Benzaldehyde) | Staphylococcus aureus | 3.9 µg/mL | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings.

General Synthesis Protocols

-

Williamson Ether Synthesis (for this compound): This is the most common method for synthesizing the core scaffold.[1] It involves the reaction of an alkoxide with a primary alkyl halide. A typical procedure involves reacting 4-hydroxybenzaldehyde with 4-fluorobenzyl bromide or chloride in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether linkage.[15][16]

-

Claisen-Schmidt Condensation (for Chalcone Derivatives): This reaction is used to synthesize chalcones from a substituted benzaldehyde and an acetophenone.[1] this compound is reacted with a substituted acetophenone in the presence of an acid or base catalyst (e.g., NaOH in ethanol) to yield the corresponding chalcone derivative.[1]

-

Synthesis of Thiosemicarbazides: Fluorobenzoylhydrazide is reacted with an appropriate alkyl/aryl isothiocyanate in boiling ethanol. The resulting 1-fluorobenzoyl-4-aryl/(alkyl)thiosemicarbazides are then typically purified.[13]

Anticancer Activity Assays

-

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) Assay:

-

Cell Culture: Cancer cell lines (e.g., HL-60, A549) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[11]

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.[5]

-

-

ALDEFLUOR™ Assay for ALDH Activity:

-

Cell Preparation: A single-cell suspension is prepared from the cancer cell line of interest.

-

Staining: The activated ALDEFLUOR™ reagent is added to the cell suspension. A control sample is treated with diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor.

-

Incubation: Samples are incubated for 30-60 minutes at 37°C, protected from light.[3]

-